REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[c:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1.[Cl:7][C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])([Cl:14])[Cl:15].[NH:1]1[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1>>[N:1]1([C:9](=[O:10])[O:11][CH2:12][CH3:13])[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |